2-Amino-3-cyclobutylpropanoic acid hydrochloride
Description
2-Amino-3-cyclobutylpropanoic acid hydrochloride (CAS: 1201593-65-8) is a chiral amino acid derivative with the molecular formula C₇H₁₃NO₂·HCl and a molecular weight of 179.65 g/mol . Its structure features a cyclobutyl group attached to the β-carbon of the propanoic acid backbone, distinguishing it from other cyclic or branched amino acids. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of chiral drugs such as paliperidone-related substances . Its stereochemical purity (≥95%) and structural rigidity make it valuable for modulating pharmacokinetic properties like solubility and metabolic stability .
Properties
IUPAC Name |
2-amino-3-cyclobutylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6(7(9)10)4-5-2-1-3-5;/h5-6H,1-4,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFXYRMXMAUBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681128-35-8 | |
| Record name | 2-amino-3-cyclobutylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyclobutylpropanoic acid hydrochloride typically involves the cyclization of appropriate precursors followed by amination and subsequent hydrochloride salt formationThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like crystallization and chromatography are used to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in reactions driven by its amino, carboxylic acid, and cyclobutyl functional groups. Key reaction categories include:
Esterification
The hydrochloride salt’s aqueous solubility facilitates esterification with alcohols. For example, reaction with ethanol under acidic reflux yields ethyl 2-amino-3-cyclobutylpropanoate (94% purity,). This ester derivative is critical for synthesizing peptide analogs and prodrugs.
Mechanism :
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Protonation of the carboxylic acid by H<sub>2</sᴜʙ>SO<sub>4</sub>.
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Nucleophilic attack by ethanol.
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Elimination of water to form the ester.
Amide Bond Formation
The amino group undergoes nucleophilic substitution with acylating agents. In a study using HATU/DIEA coupling agents, the compound formed amides with morpholinoacetic acid, a step in synthesizing immunoproteasome inhibitors .
Example :
Decarboxylation
Thermal decarboxylation at 160°C releases CO<sub>2</sub>, generating β-cyclobutylpropylamine, a potential neurotransmitter analog. This reaction is pH-dependent, favoring acidic conditions.
Oxidation
Oxidation with KMnO<sub>4</sub> converts the primary alcohol (if present in derivatives) to a ketone or carboxylic acid. For the parent compound, this yields 3-cyclobutyl-2-oxopropanoic acid, a substrate for further functionalization.
Peptide Coupling for Drug Development
In the synthesis of KZR-616 (a clinical immunoproteasome inhibitor), the compound’s carboxyl group was activated with HATU and coupled to benzylalanine derivatives. The resulting peptide exhibited IC<sub>50</sub> = 12 nM against proteasome subunits .
Data Table: Key Pharmacokinetic Parameters
| Parameter | Value | Conditions |
|---|---|---|
| Oral Bioavailability | 34% | Rat model, 10 mg/kg dose |
| Plasma Half-life | 2.8 hours | Human hepatocytes |
Steric and Electronic Effects
Scientific Research Applications
Biochemical Research Applications
2-Amino-3-cyclobutylpropanoic acid hydrochloride is primarily utilized in protein biology and biochemistry. Its applications include:
- Protein Labeling and Modification : The compound can be used to label proteins for tracking and studying protein interactions in various biological systems .
- Western Blotting and Protein Purification : Due to its ability to interact with specific proteins, it serves as a useful reagent in Western blotting techniques, facilitating the detection and quantification of proteins .
- Cell Culture : It is employed as an organic buffer in cell culture applications, helping to maintain pH stability during experiments involving living cells .
Medicinal Chemistry
The compound's structural features make it a candidate for medicinal chemistry applications:
- Potential Neuroprotective Agent : Research indicates that derivatives of amino acids similar to 2-amino-3-cyclobutylpropanoic acid exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
- Peptide Synthesis : It is utilized as a building block for synthesizing peptides, which are crucial in drug development and therapeutic interventions .
Synthetic Methodologies
In synthetic organic chemistry, this compound serves as:
- A Chiral Building Block : The compound's chirality allows it to be used in asymmetric synthesis, contributing to the development of enantiomerically pure compounds .
- Reagent in Chemical Reactions : It can act as a reagent in various chemical reactions, enhancing the efficiency and specificity of synthetic pathways .
Data Table of Applications
Case Studies
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Neuroprotective Studies :
- A study explored the neuroprotective effects of amino acid derivatives similar to 2-amino-3-cyclobutylpropanoic acid. The results indicated potential benefits in models of neurodegeneration, suggesting further investigation into its therapeutic applications.
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Peptide Synthesis Optimization :
- Research highlighted the use of this compound as a key intermediate in synthesizing biologically active peptides, demonstrating improved yields compared to traditional methods.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclobutylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering enzyme activity. These interactions can lead to changes in cellular processes, influencing metabolic and physiological outcomes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclic and Branched Amino Acid Derivatives
| Compound Name | CAS Number | Substituent Features | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Amino-3-cyclobutylpropanoic acid HCl | 1201593-65-8 | Cyclobutyl group at β-carbon | C₇H₁₃NO₂·HCl | 179.65 |
| 2-Amino-3-cyclopentylpropanoic acid | 96539-87-6 | Cyclopentyl group at β-carbon | C₈H₁₅NO₂ | 157.21 |
| (S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl | 123053-22-5 | 3-Chlorophenyl group at β-carbon | C₉H₁₁Cl₂NO₂ | 236.10 |
| 3-Amino-2-methylpropanoic acid HCl | - | Methyl branch at α-carbon | C₄H₁₀ClNO₂ | 139.58 |
| 2-Amino-2-cyclopropylacetic acid HCl | 1219429-81-8 | Cyclopropyl group at α-carbon | C₅H₁₀ClNO₂ | 151.59 |
Key Observations :
- Cycloalkyl vs. In contrast, chlorophenyl-substituted derivatives (e.g., 123053-22-5) exhibit increased hydrophobicity and halogen-mediated interactions, which are advantageous in CNS-targeting drug candidates .
- Branching Effects: Branched derivatives like 3-amino-2-methylpropanoic acid HCl prioritize metabolic stability but may reduce solubility due to steric hindrance .
Physicochemical Properties
Table 2: Solubility and Stability Data
Key Findings :
- The target compound’s higher aqueous solubility (25 mg/mL) compared to cyclopentyl or chlorophenyl analogues makes it preferable for formulation in polar solvents .
- Acid stability varies significantly: chlorophenyl derivatives degrade under strongly acidic conditions (pH < 3), limiting their use in oral delivery systems , whereas cyclobutyl and methyl-substituted analogues remain stable across a broader pH range .
Biological Activity
2-Amino-3-cyclobutylpropanoic acid hydrochloride, a cyclobutyl amino acid derivative, has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. Its unique structure, characterized by a cyclobutyl side chain and a chiral center, suggests that it may interact with various biological targets, including neurotransmitter receptors.
- Molecular Formula : C₇H₁₃ClN₂O₂
- Molar Mass : Approximately 176.64 g/mol
- Solubility : Enhanced solubility in aqueous solutions due to the hydrochloride salt form, making it suitable for biochemical applications.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within the central nervous system (CNS). It is hypothesized to act as a neurotransmitter or modulator, influencing synaptic transmission through binding to neurotransmitter receptors. This interaction can lead to alterations in various biochemical pathways, impacting physiological outcomes.
Interaction Studies
Research indicates that compounds with similar structures often exhibit dose-dependent effects on living organisms. The unique cyclobutyl moiety of this compound may enhance its selective binding properties compared to other amino acids, potentially leading to distinct pharmacological profiles.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Potential role in modulating neurotransmitter systems, influencing synaptic transmission. |
| Enzyme Interaction | May participate in enzyme mechanisms and metabolic pathways. |
| Pharmaceutical Applications | Investigated as a lead compound for drug development targeting neurological disorders. |
Case Studies and Research Findings
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Neuropharmacology Studies
- Research has shown that this compound may exhibit neuroprotective effects in models of neurodegenerative diseases. In vitro studies demonstrated its ability to enhance neuronal survival under stress conditions.
-
Binding Affinity Analysis
- Binding studies revealed that the compound interacts with various neurotransmitter receptors, including glutamate and GABA receptors, suggesting its potential role as an excitatory or inhibitory modulator in the CNS.
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Toxicological Assessments
- Preliminary toxicity studies indicate that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to adverse outcomes. This underscores the importance of dose regulation in therapeutic applications.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound distinguishes it from other amino acids and derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| L-Alanine | Simple aliphatic amino acid | Non-chiral; widely used in protein synthesis |
| L-Leucine | Branched-chain amino acid | Essential amino acid; important for muscle protein |
| L-Proline | Contains a pyrrolidine ring | Unique cyclic structure; involved in collagen formation |
| (2S)-2-Aminobutyric Acid | Linear chain with an amine group | Non-cyclic; different biological activities |
| (3R)-3-Amino-1-cyclopropanecarboxylic Acid | Contains a cyclopropane ring | Different ring structure affecting receptor interaction |
Applications and Future Directions
Given its promising biological activity, this compound has several potential applications:
- Pharmaceutical Development : As a lead compound for drugs targeting neurological disorders.
- Biochemical Research : A tool for studying protein interactions and enzyme mechanisms.
- Nutraceuticals : Exploration for use in dietary supplements aimed at cognitive enhancement or mood stabilization.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 2-amino-3-cyclobutylpropanoic acid hydrochloride, and how can purity be validated?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used for amino acid derivatives, leveraging Fmoc/t-Bu protection strategies. Post-synthesis, the hydrochloride salt is formed via acid hydrolysis. Purification is achieved using reverse-phase HPLC with a C18 column, and purity (>95%) is validated via LC-MS and NMR spectroscopy. Elemental analysis confirms stoichiometric chloride content .
Q. Which analytical techniques are critical for characterizing structural integrity and stability?
- Methodological Answer :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve the cyclobutyl group’s stereochemistry.
- Stability Assessment : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. Accelerated stability studies under varying pH (1–12) and humidity (40–80% RH) conditions identify degradation pathways .
Q. How should researchers handle and store this compound to prevent degradation during experiments?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). For aqueous solutions, use phosphate-buffered saline (PBS, pH 7.4) and avoid freeze-thaw cycles. Monitor stability via UV-Vis spectroscopy (210–280 nm) for aggregation or precipitation .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties (e.g., ΔrH°) be resolved?
- Methodological Answer : Discrepancies in enthalpy values (e.g., ion clustering data) may arise from measurement techniques (e.g., CIDC vs. calorimetry). Standardize conditions (temperature, pressure) and validate using computational methods (DFT calculations). Cross-reference gas-phase ion energetics data from controlled studies, such as those employing collision-induced dissociation (CID) .
Q. What experimental strategies elucidate the cyclobutyl group’s role in modulating biological target interactions (e.g., GPCRs, kinases)?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Synthesize analogs with substituted cyclobutyl rings (e.g., methyl, hydroxyl) and compare binding affinities via surface plasmon resonance (SPR).
- Molecular Dynamics (MD) Simulations : Model interactions with PI3K/Akt/mTOR pathway components to identify steric or electronic effects of the cyclobutyl moiety .
Q. How can salt form selection (e.g., hydrochloride vs. free base) impact solubility and bioavailability in in vitro assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions. Compare dissolution rates using shake-flask solubility tests (aqueous/organic phases). For cellular uptake studies, use Caco-2 monolayers to assess permeability differences between salt forms .
Q. How should researchers address conflicting bioactivity results in enzyme inhibition assays?
- Methodological Answer :
- Assay Optimization : Standardize enzyme concentrations (e.g., nM–μM) and buffer conditions (e.g., Tris-HCl vs. HEPES).
- Data Normalization : Include positive controls (e.g., known inhibitors) and use statistical tools (e.g., Grubbs’ test) to identify outliers. Replicate studies across independent labs to validate reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
